
Bis(triethylsilyloxy)arsoryloxy-triethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(triethylsilyloxy)arsoryloxy-triethylsilane is a complex organosilicon compound characterized by its unique structure, which includes multiple silyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(triethylsilyloxy)arsoryloxy-triethylsilane typically involves the reaction of triethylsilane with arsenic-containing compounds under controlled conditions. The process often requires the use of catalysts and specific reaction environments to ensure the formation of the desired product. For example, the use of hydrosilanes like triethylsilane in the presence of catalysts such as boron trifluoride can facilitate the formation of silyloxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(triethylsilyloxy)arsoryloxy-triethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic and silicon-containing products.
Reduction: It can be reduced using hydrosilanes or other reducing agents to yield simpler silyloxy compounds.
Substitution: The silyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrosilanes, boron trifluoride, and molecular iodine. Reaction conditions such as temperature, solvent, and catalyst concentration play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield arsenic oxides and silicon oxides, while reduction reactions can produce simpler silyloxy compounds.
Aplicaciones Científicas De Investigación
Bis(triethylsilyloxy)arsoryloxy-triethylsilane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyloxy and arsenic-containing compounds.
Biology: The compound’s reactivity makes it useful in the modification of biological molecules for research purposes.
Industry: Utilized in the production of advanced materials and coatings, leveraging its reactivity and stability
Mecanismo De Acción
The mechanism of action of bis(triethylsilyloxy)arsoryloxy-triethylsilane involves its ability to act as a reducing agent and participate in various chemical transformations. The compound’s silyloxy groups can interact with molecular targets, facilitating reactions such as hydrosilylation and reductive amination. These interactions are mediated by the compound’s ability to donate or accept electrons, influencing the reactivity of other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Triethylsilane: A simpler organosilicon compound used as a reducing agent in organic synthesis.
Trimethylsilyloxy compounds: Similar in structure but with different alkyl groups, affecting their reactivity and applications.
Arsenic-containing silanes: Compounds that share the arsenic-silicon bond but differ in the specific substituents attached.
Uniqueness
Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial contexts .
Propiedades
Número CAS |
137823-33-7 |
|---|---|
Fórmula molecular |
C18H45AsO4Si3 |
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
tris(triethylsilyl) arsorate |
InChI |
InChI=1S/C18H45AsO4Si3/c1-10-24(11-2,12-3)21-19(20,22-25(13-4,14-5)15-6)23-26(16-7,17-8)18-9/h10-18H2,1-9H3 |
Clave InChI |
DAUXRCOWTIWTNX-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)O[As](=O)(O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




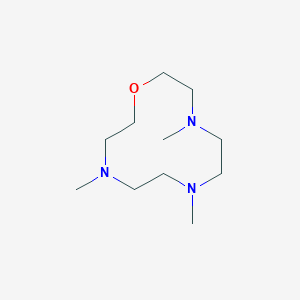

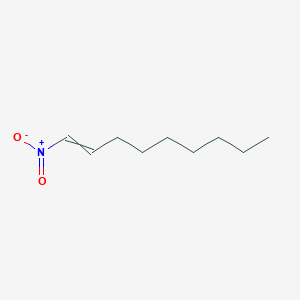
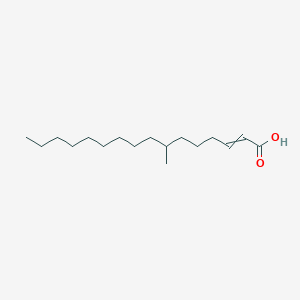
![Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide](/img/structure/B14279983.png)
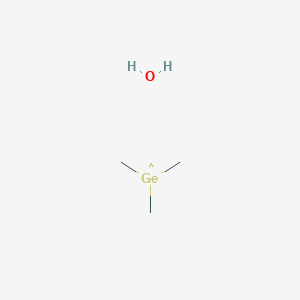
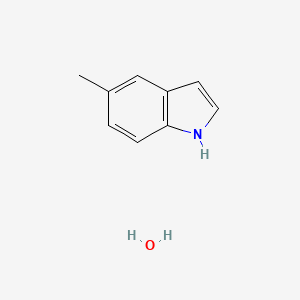
![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)
![Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate](/img/structure/B14280001.png)
![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)

